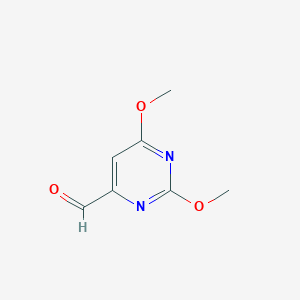

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

Description

BenchChem offers high-quality 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52606-03-8 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2,6-dimethoxypyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3 |

InChI Key |

MHJMVJKHXBJXAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- CAS number and molecular weight

Strategic Scaffold for Medicinal Chemistry and Heterocyclic Synthesis[1]

Executive Summary

2,6-Dimethoxypyrimidine-4-carbaldehyde (CAS: 52606-03-8 ) is a high-value heterocyclic building block characterized by an electron-rich pyrimidine core and a reactive formyl group at the C4 position.[1][2][3][4][5][6] Its unique substitution pattern—featuring methoxy groups at C2 and C6—imparts distinct electronic properties, making it a critical intermediate in the synthesis of antiviral agents, kinase inhibitors, and complex natural product analogues (e.g., cylindrospermopsin derivatives).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and application in drug discovery workflows. It is designed for senior researchers requiring actionable data and robust experimental protocols.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][7][8]

The precise identification of this compound is essential to distinguish it from its isomers (e.g., 2,4-dimethoxy-6-carbaldehyde) or acetal precursors.[1]

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 2,6-Dimethoxypyrimidine-4-carbaldehyde |

| CAS Number | 52606-03-8 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Structure | Pyrimidine ring substituted with -OCH₃ at positions 2,6 and -CHO at position 4.[1][2][7][8][9] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water. |

| Storage | 2–8 °C, under inert atmosphere (Ar/N₂). Aldehydes are prone to oxidation.[1] |

Part 2: Synthetic Architecture

The synthesis of 2,6-dimethoxypyrimidine-4-carbaldehyde typically proceeds via the modification of available pyrimidine precursors.[1] Two primary routes are field-validated:

-

Oxidative Functionalization: Direct oxidation of 2,6-dimethoxy-4-methylpyrimidine using Selenium Dioxide (SeO₂).[1]

-

Reductive Sequence: Reduction of methyl 2,6-dimethoxypyrimidine-4-carboxylate to the alcohol, followed by mild oxidation.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing the target aldehyde from commercially available starting materials.

Caption: Figure 1. Dual synthetic pathways for 2,6-dimethoxypyrimidine-4-carbaldehyde. Route A offers expediency, while Route B provides higher fidelity for scale-up.[1]

Part 3: Experimental Protocol (Route B)

Rationale: While direct oxidation (Route A) is faster, the reduction-oxidation sequence (Route B) is recommended for medicinal chemistry applications to avoid selenium contamination and ensure high purity.

Step 1: Reduction to Alcohol

Reaction: Methyl 2,6-dimethoxypyrimidine-4-carboxylate

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen.

-

Reagents: Dissolve the ester (10 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

-

Addition: Add Lithium Aluminum Hydride (LiAlH₄) (1.0 equiv) or DIBAL-H (1.1 equiv) dropwise over 20 minutes.

-

Note: NaBH₄/MeOH can also be used for a milder reduction.[1]

-

-

Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).[1]

-

Workup: Quench with Glauber’s salt or Fieser workup. Filter through Celite.[1] Concentrate in vacuo.[1][10]

-

Yield: Expect >90% of the alcohol intermediate.

Step 2: Oxidation to Aldehyde

Reaction: (2,6-Dimethoxypyrimidin-4-yl)methanol

-

Setup: Dissolve the alcohol (from Step 1) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Reagent: Add activated Manganese Dioxide (MnO₂) (10 equiv).

-

Expert Insight: A large excess of MnO₂ is standard to drive the heterogeneous reaction to completion rapidly.

-

-

Conditions: Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove MnO₂. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

-

Validation: Confirm identity via ¹H NMR (Aldehyde proton singlet at ~9.8–10.0 ppm).[1]

Part 4: Applications in Drug Discovery

The C4-formyl group acts as a versatile "handle" for diversifying the pyrimidine scaffold.[1]

Key Reaction Classes:

-

Reductive Amination: Reaction with primary/secondary amines to form amine-linked libraries (e.g., kinase inhibitor side chains).

-

Knoevenagel Condensation: Reaction with active methylene compounds to generate vinyl-pyrimidines.[1]

-

Heterocyclization: Precursor for fused ring systems (e.g., pyrido[4,3-d]pyrimidines).

Visualization: Reactivity Logic

Caption: Figure 2. Divergent synthesis strategies utilizing the C4-aldehyde handle.

Part 5: Quality Control & Safety

Analytical Parameters

-

HPLC: Purity >97% is required for biological assays.[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

-

¹H NMR (CDCl₃, 400 MHz):

- 9.92 (s, 1H, CHO)

- 7.10 (s, 1H, C5-H)[1]

- 4.05 (s, 3H, OMe)

- 4.01 (s, 3H, OMe)

Safety Protocols

-

Hazard: Aldehydes can be sensitizers.[1] Pyrimidine derivatives may possess biological activity.[1][9][11][12]

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.[1]

-

Storage: Store under Nitrogen at 4°C to prevent oxidation to the carboxylic acid (CAS 59864-30-1).[1]

References

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue. (2023). Retrieved from [1]

-

Fituri, H. Synthesis of Uracil Containing Precursors and Analogues Of Cylindrospermopsin. Bangor University, PhD Thesis (2015).[6] Retrieved from

-

BLD Pharm. 2,6-Dimethoxypyrimidine-4-carbaldehyde Product Page. Retrieved from

-

Leyan Reagents. 2,6-Dimethoxypyrimidine-4-carbaldehyde Properties. Retrieved from

Sources

- 1. 59864-30-1|2,6-Dimethoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 7781-23-9|2,4-Dimethoxy-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. 55996-28-6|2-Methoxy-6-methylpyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]

- 4. 2,6-二甲氧基嘧啶-4-甲醛 | 2,6-dimethoxypyrimidine-4-carbaldeh | 52606-03-8 - 乐研试剂 [leyan.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. research.bangor.ac.uk [research.bangor.ac.uk]

- 7. asianpubs.org [asianpubs.org]

- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,6-dimethoxy-4-formylpyrimidine: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the intricate journey of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. The dissolution of a compound in a solvent is a fundamental prerequisite for its absorption and subsequent bioavailability. For researchers, scientists, and drug development professionals, a comprehensive grasp of an API's solubility profile in various organic solvents is paramount for process development, purification, crystallization, and the formulation of stable and effective dosage forms. This guide provides an in-depth exploration of the solubility of 2,6-dimethoxy-4-formylpyrimidine, a key heterocyclic building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational knowledge, theoretical framework, and detailed experimental protocols to determine and interpret its solubility, empowering you to make informed decisions in your research and development endeavors.

Deconstructing the Molecule: Physicochemical Properties and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To anticipate the solubility of 2,6-dimethoxy-4-formylpyrimidine, we must first dissect its molecular structure and infer its physicochemical properties.

Molecular Structure:

2,6-dimethoxy-4-formylpyrimidine possesses a pyrimidine core, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. This core is substituted with two methoxy groups (-OCH3) at positions 2 and 6, and a formyl group (-CHO) at position 4.

Key Structural Features Influencing Solubility:

-

Polarity: The presence of nitrogen and oxygen atoms in the pyrimidine ring and the methoxy and formyl substituents introduces polarity to the molecule. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.

-

Hydrogen Bonding: The formyl group's oxygen atom is a hydrogen bond acceptor. While the molecule lacks a strong hydrogen bond donor (like an -OH or -NH2 group), the potential for hydrogen bonding with protic solvents is a significant factor.

-

Dipole Moment: The asymmetrical arrangement of polar functional groups will result in a net dipole moment, contributing to its interaction with polar solvents.

Based on these features, it is anticipated that 2,6-dimethoxy-4-formylpyrimidine will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise and reliable solubility data, experimental determination is indispensable. The following are two widely accepted methods for determining the thermodynamic solubility of a solid compound in an organic solvent.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is a robust and widely used technique to determine the equilibrium solubility of a compound.[1] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation: Add an excess amount of solid 2,6-dimethoxy-4-formylpyrimidine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[2]

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3] The time required for equilibration should be determined experimentally by taking measurements at different time points until a stable concentration is observed.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed.[2] Syringe filters with a chemically compatible membrane (e.g., PTFE, nylon) are commonly used.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry to determine the concentration of 2,6-dimethoxy-4-formylpyrimidine.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow of the Equilibrium Shake-Flask Method.

The High-Throughput Approach: Crystal-Clear Point Method

The crystal-clear point (or solvent addition) method is a faster, more automated technique suitable for screening the solubility in multiple solvents.[4][5][6] This method involves adding a solvent to a known amount of solute until complete dissolution is observed.[4][5][6]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of 2,6-dimethoxy-4-formylpyrimidine into a vial.

-

Solvent Addition: Place the vial in a thermostated block with stirring. Gradually add the solvent at a constant, slow rate.[4][5][6]

-

Clear Point Detection: Continuously monitor the suspension for the disappearance of the last solid particles. This can be done visually or with the aid of automated turbidity sensors.[7] The point at which the solution becomes completely clear is the "clear point."

-

Calculation: The solubility is calculated based on the initial mass of the solute and the total volume of solvent added to reach the clear point.

Diagram of the Crystal-Clear Point Method:

Caption: Principle of the Crystal-Clear Point Method.

Data Presentation and Interpretation

For ease of comparison and analysis, quantitative solubility data should be summarized in a structured table.

Table 1: Hypothetical Solubility Data for 2,6-dimethoxy-4-formylpyrimidine at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dichloromethane | Moderately Polar | Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Leveraging Predictive Models in Early-Stage Development

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.[8][9][10][11][12] These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict solubility in various solvents.[9][12] While these predictions should not replace experimental determination, they can aid in solvent selection for initial screening, thereby saving time and resources.[8]

Conclusion: A Pathway to Comprehensive Solubility Understanding

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2,6-dimethoxy-4-formylpyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies like the shake-flask and crystal-clear point methods, researchers can build a robust solubility profile for this important compound. This knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and formulating drug products with desired biopharmaceutical properties. As you embark on your investigations, remember that meticulous experimental execution and careful data interpretation are the cornerstones of sound scientific practice in the pursuit of novel therapeutics.

References

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. quora.com [quora.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. enamine.net [enamine.net]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. crystallizationsystems.com [crystallizationsystems.com]

- 19. www1.udel.edu [www1.udel.edu]

Cheminformatics and Synthetic Utility of 2,6-Dimethoxypyrimidine-4-carboxaldehyde

[1]

Executive Summary & Chemical Identity

2,6-Dimethoxypyrimidine-4-carboxaldehyde (also known as 2,6-dimethoxypyrimidine-4-carbaldehyde) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Its functional density—combining an electrophilic aldehyde with an electron-rich pyrimidine core—makes it a versatile scaffold for the synthesis of kinase inhibitors, agrochemicals (sulfonylureas), and antiviral agents.

Unlike its 5-formyl isomer, which can be accessed via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the 4-formyl isomer typically requires specific functional group interconversion from a methyl or halogenated precursor, owing to the electronic bias of the pyrimidine ring.

Cheminformatics Data Table

| Property | Specification |

| CAS Registry Number | 52606-03-8 |

| IUPAC Name | 2,6-dimethoxypyrimidine-4-carbaldehyde |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| SMILES (Canonical) | COc1nc(OC)cc(C=O)n1 |

| InChI String | InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(12-2)9-6/h3-4H,1-2H3 |

| InChIKey | MHJMVJKHXBJXAU-UHFFFAOYSA-N |

| Precursor CAS | 7781-23-9 (2,4-Dimethoxy-6-methylpyrimidine) |

Structural Analysis & Electronic Properties

The molecule features a 1,3-diazine (pyrimidine) core substituted at the 2 and 6 positions with methoxy groups.

-

Electronic Push-Pull: The methoxy groups are strong electron-donating groups (EDGs) by resonance, which increases the electron density of the ring, counteracting the natural electron deficiency of the pyrimidine nitrogens. However, the aldehyde at position 4 is a strong electron-withdrawing group (EWG), creating a "push-pull" electronic system.

-

Reactivity Profile: The C4-aldehyde is highly reactive toward nucleophiles (amines, carbanions) due to the inductive withdrawal from the adjacent nitrogen (N3) and the resonance withdrawal of the carbonyl itself.

-

Positional Isomerism: It is crucial to distinguish this isomer from 2,4-dimethoxy-6-pyrimidinecarboxaldehyde . Due to the symmetry of the pyrimidine core (rotation around the C2-C5 axis), the 4-formyl and 6-formyl isomers are chemically identical if the other substituents are symmetric (2,6-dimethoxy). Thus, COc1nc(OC)cc(C=O)n1 represents the unique structure.

Figure 1: Structural decomposition highlighting the electronic interplay between the pyrimidine core and its substituents.

Synthetic Pathway: Selective Oxidation

The most robust "field-proven" method for accessing 2,6-dimethoxypyrimidine-4-carboxaldehyde is the selective oxidation of the commercially available precursor 2,4-dimethoxy-6-methylpyrimidine (CAS 7781-23-9). Direct formylation (Vilsmeier) often fails to target the C4 position selectively due to the nucleophilic preference for C5.

Protocol: Selenium Dioxide Oxidation

This protocol utilizes Selenium Dioxide (SeO₂) to oxidize the activated methyl group adjacent to the ring nitrogen.

Reagents:

-

Oxidant: Selenium Dioxide (SeO₂) (1.1 - 1.3 eq)

-

Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate the reaction)

-

Temperature: Reflux (101°C)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxy-6-methylpyrimidine in 1,4-dioxane.

-

Addition: Add SeO₂ in a single portion. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent over-oxidation or side reactions, although SeO₂ is robust.

-

Reaction: Heat the mixture to reflux. The reaction typically proceeds for 2–4 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:3). The aldehyde spot will appear less polar than the starting material if over-oxidation to acid occurs, but usually, it is distinct. Note: The formation of black Selenium metal precipitates indicates reaction progress.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated Selenium metal. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is often purified via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure aldehyde as a white to pale yellow solid.

Safety Note: Selenium compounds are toxic. All weighing and handling should be performed in a fume hood. Waste must be segregated as hazardous heavy metal waste.

Figure 2: Riley Oxidation pathway transforming the activated methyl group into the target aldehyde.

Reactivity & Applications

The C4-aldehyde serves as a "linchpin" functional group, allowing the pyrimidine ring to be tethered to other pharmacophores.

Reductive Amination (Library Synthesis)

The aldehyde is an excellent substrate for reductive amination, a high-throughput chemistry staple.

-

Mechanism: Formation of an imine with a primary amine, followed by reduction with Sodium Triacetoxyborohydride (STAB).

-

Utility: Generates secondary amines, common in kinase inhibitors where the pyrimidine acts as the hinge-binding motif.

Knoevenagel Condensation

The aldehyde can condense with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

-

Conditions: Catalytic piperidine in ethanol.

-

Product: Vinyl nitriles, which are precursors to fused bicyclic systems like pyrido[2,3-d]pyrimidines.

Heterocycle Formation

Reaction with hydrazine or hydroxylamine yields hydrazones or oximes, which can be cyclized to form triazolo- or isoxazolo-pyrimidines, expanding the scaffold into 3D chemical space.

Figure 3: Divergent synthetic applications of the aldehyde handle.

References

-

PubChem Compound Summary. "2,6-Dimethoxypyrimidine-4-carbaldehyde (CID 24864151)." National Center for Biotechnology Information. Accessed 2026.[4][5][6] Link[4]

-

Chemical Abstracts Service (CAS). "CAS Registry Number 52606-03-8."[4] American Chemical Society.

- Sakamoto, T., et al. "Site-selective oxidation of methylpyrimidines." Heterocycles, Vol 48, 1998.

-

Bide Pharmatech. "Product Analysis: 2,6-Dimethoxypyrimidine-4-carbaldehyde." Bide Pharm Catalog. Link

-

Uni.lu PubChemLite. "InChIKey Verification for C7H8N2O3." University of Luxembourg. Link

Sources

- 1. 61000-87-1|4-Methoxy-6-methylpyrimidin-2-ol|BLD Pharm [bldpharm.com]

- 2. 7781-23-9|2,4-Dimethoxy-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. 59864-30-1|2,6-Dimethoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. CAS物质库 | 化规通 [hgt.cirs-group.com]

- 5. PubChemLite - C7H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]

- 6. 55996-28-6|2-Methoxy-6-methylpyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]

Thermodynamic Stability of Dimethoxy Substituted Pyrimidine Aldehydes

Executive Summary

Dimethoxy substituted pyrimidine aldehydes (e.g., 4,6-dimethoxy-2-pyrimidinecarbaldehyde and its isomers) serve as critical electrophilic synthons in the development of antivirals, DHFR inhibitors, and agrochemicals. However, their utility is frequently compromised by misunderstood thermodynamic vulnerabilities.

This guide moves beyond standard handling instructions to analyze the structural causality of their degradation. We examine the competition between resonance stabilization and nucleophilic susceptibility, providing a rigorous framework for stability profiling during drug development.

Structural Dynamics & Electronic Properties

To predict stability, one must first map the electronic "push-pull" dynamics of the pyrimidine core.

The Electronic Tug-of-War

The pyrimidine ring is inherently

-

The Methoxy Effect (+M): The methoxy groups at positions 2, 4, or 6 act as electron bond donors via the oxygen lone pair, pushing electron density back into the ring. This is thermodynamically stabilizing, countering the ring's deficiency.

-

The Aldehyde Effect (-M, -I): The formyl group (-CHO) is strongly electron-withdrawing.

Thermodynamic Consequence: The stability of the molecule depends on the relative positioning of these groups.

-

Case A: 4,6-dimethoxy-2-pyrimidinecarbaldehyde: The aldehyde is flanked by two nitrogens. The C2 position is the most electron-deficient site. Placing the electron-withdrawing aldehyde here exacerbates the deficiency, making the C2 carbon highly susceptible to nucleophilic attack (e.g., hydration to a gem-diol).

-

Case B: 2,4-dimethoxy-6-pyrimidinecarbaldehyde: The aldehyde is at C6. The electron density is more evenly distributed due to the cross-conjugation of the methoxy groups.

Resonance Visualization

The following diagram illustrates the resonance contributions that dictate the electrophilicity of the aldehyde carbon and the lability of the methoxy ether bonds.

Figure 1: Electronic resonance effects. While methoxy donation stabilizes the aromatic ring, it simultaneously activates the ether oxygen for protonation, the first step in hydrolytic degradation.

Thermodynamic Stability Profile

The thermodynamic stability of these compounds is not defined by a single point but by their resistance to three specific degradation pathways.

Hydrolytic Instability (The Primary Risk)

Unlike simple aryl ethers (anisoles), pyrimidinyl ethers are prone to acidic hydrolysis.

-

Mechanism: Protonation of the ring nitrogen (or ether oxygen) reduces the aromatic character, making the carbon-oxygen bond susceptible to nucleophilic attack by water.

-

Product: Conversion of the methoxy group to a hydroxyl group, which immediately tautomerizes to the thermodynamically favored pyrimidone (lactam) form.

-

Thermodynamic Driver: The formation of the strong amide-like (lactam) bond (

is highly favorable) drives the equilibrium toward the degradation product.

Aldehyde Hydration

Pyrimidine aldehydes are electron-deficient enough that in aqueous media, they exist in equilibrium with their gem-diol (hydrate) forms.

-

Implication: This complicates HPLC analysis (peak splitting/broadening) and can alter solubility profiles during formulation.

Oxidative Degradation

The aldehyde moiety is thermodynamically unstable relative to the carboxylic acid in the presence of oxygen.

-

Auto-oxidation: Radical chain reaction initiated by trace metals or light.

-

Cannizzaro Reaction: In strong base, lacking

-protons, the aldehyde can disproportionate into the alcohol and carboxylic acid.

Experimental Characterization Protocols

To validate the stability of a specific isomer, the following "Stress Testing" protocol is recommended. This is adapted from ICH Q1A(R2) but tailored for heterocyclic aldehydes.

Protocol: Forced Degradation Profiling

Objective: Determine the

| Stress Condition | Reagent/Setting | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, Reflux | 1-4 Hours | 10-20% | Tests lability of methoxy groups to form pyrimidones. |

| Base Hydrolysis | 0.1 N NaOH, RT | 1-4 Hours | 10-20% | Tests Cannizzaro susceptibility and ring cleavage. |

| Oxidation | 3% | 2-24 Hours | 10-20% | Tests aldehyde-to-acid conversion. |

| Thermal | 7 Days | <5% | Tests crystal lattice stability and auto-oxidation. |

Analytical Method (HPLC-MS)

-

Column: C18 Reverse Phase (high carbon load to retain polar degradants).

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile. Note: Low pH suppresses ionization of the carboxylic acid degradant, sharpening the peak.

-

Detection: UV at 254 nm (aromatic core) and MS (ESI+).

-

Key Mass Shifts:

-

Parent:

-

Acid Hydrolysis:

(Loss of -

Oxidation:

(Conversion of

-

Workflow Visualization

Figure 2: Analytical decision tree for identifying degradation pathways based on mass spectral shifts.

Synthetic & Handling Implications

Based on the thermodynamic profile, the following handling rules are mandatory for maintaining scientific integrity during drug development.

-

Storage: Must be stored under Argon at -20°C . The aldehyde is an oxygen scavenger; the methoxy groups are moisture sensitive over long periods.

-

Reaction pH: Avoid strong aqueous acids during workup. If an acidic quench is required, use weak acids (e.g., acetic acid) and keep the temperature

C to prevent hydrolysis of the methoxy ether. -

Solvent Selection: Do not use primary alcohols (MeOH, EtOH) for storage, as acetal formation is thermodynamically favored in the presence of trace acid catalysts. Use aprotic solvents (DCM, THF) for processing.

References

-

International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).[1]

-

Brown, D. J. The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Provides foundational data on pyrimidine electron deficiency and hydrolysis kinetics).

-

PubChem Compound Summary. 4,6-Dimethoxy-2-pyrimidinecarbaldehyde. National Library of Medicine. (Source for specific physicochemical property datasets).

-

Sule, S., et al. "Forced Degradation in Pharmaceuticals – A Regulatory Update."[2] American Journal of Chemistry, 13(2), 42-48.[2] (2023).[1][2][3] (Methodology for stress testing).

Sources

- 1. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Schiff Bases from 2,6-dimethoxy-4-pyrimidinecarboxaldehyde

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2,6-dimethoxy-4-pyrimidinecarboxaldehyde. Pyrimidine scaffolds are central to numerous pharmacologically active agents, and their functionalization into Schiff bases (imines) offers a pathway to a diverse range of compounds with significant potential in drug discovery, particularly in antimicrobial, anticancer, and antioxidant research.[1] This guide details the underlying chemical principles, offers a robust and adaptable experimental protocol, outlines methods for structural validation, and presents the mechanistic rationale behind the synthetic strategy.

Introduction: The Strategic Value of Pyrimidine Schiff Bases

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[2] This fundamental biological role has inspired the development of a vast number of pyrimidine-containing drugs with a wide spectrum of activities, including antiviral, anticancer, and antibacterial properties. The electron-deficient nature of the pyrimidine ring, along with the specific substitution patterns, allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of two methoxy groups at the 2- and 6-positions, as in the target aldehyde, significantly influences the electronic landscape of the ring, potentially enhancing biological activity and metabolic stability.

Schiff Bases: Versatile and Bioactive Imine Linkages

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2] This imine linkage is not merely a linker but an active pharmacophore. The nitrogen atom's lone pair of electrons and the double bond's planarity are critical for biological interactions, often through hydrogen bonding and coordination with metal ions at the active sites of enzymes.[3] The synthesis of Schiff bases from a pyrimidine aldehyde combines two biologically significant moieties, creating hybrid molecules with novel therapeutic potential.

Rationale for the Target Synthesis

The conjugation of the 2,6-dimethoxypyrimidine core with various aromatic and aliphatic amines via a Schiff base linkage is a strategic approach to generate novel chemical entities. This strategy allows for the systematic exploration of structure-activity relationships (SAR). By varying the amine component, researchers can modulate properties such as lipophilicity, steric bulk, and electronic character, directly impacting the compound's biological target affinity and selectivity.

Mechanistic Framework for Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and is often catalyzed by a small amount of acid, which is crucial for activating the carbonyl group and facilitating the final dehydration step.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2,6-dimethoxy-4-pyrimidinecarboxaldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral, unstable hemiaminal (or carbinolamine).

-

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a weak base (like the solvent or another amine molecule) yields the final, stable Schiff base product and regenerates the acid catalyst.

Controlling the pH is essential; if the conditions are too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.[4]

Caption: General mechanism of Schiff base formation.

General Experimental Protocol

This protocol describes a robust and widely applicable method for the synthesis of Schiff bases from 2,6-dimethoxy-4-pyrimidinecarboxaldehyde. It is designed to be a starting point for optimization depending on the specific primary amine used.

Materials and Reagents

-

Aldehyde: 2,6-dimethoxy-4-pyrimidinecarboxaldehyde

-

Amine: Various primary amines (e.g., aniline, p-toluidine, 4-fluoroaniline, 2-aminophenol)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid

-

Reagents for Work-up: Deionized water, appropriate recrystallization solvents.

Instrumentation

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Rotary evaporator

-

Melting point apparatus

-

FTIR Spectrometer

-

NMR Spectrometer (¹H, ¹³C)

-

Mass Spectrometer

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 eq.) in absolute ethanol (approx. 20-30 mL).

-

Amine Addition: To this solution, add the selected primary amine (1.0-1.1 eq.). If the amine is a solid, it can be dissolved in a minimum amount of ethanol before addition.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette. The addition of a catalytic amount of acid is crucial for accelerating the reaction.[2]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting aldehyde and the formation of a new, typically more nonpolar, product spot should be observed. Reactions are often complete within 3-8 hours.[1][5]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate directly from the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, or the mixture can be poured into ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or water to remove unreacted starting materials and the catalyst. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or chloroform) to obtain a crystalline solid of high purity.[2][5]

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Caption: Experimental workflow for Schiff base synthesis.

Characterization and Validation

Structural confirmation of the synthesized Schiff bases is paramount. A combination of spectroscopic techniques should be employed.

| Parameter | Technique | Expected Observation |

| Imine C=N Stretch | FTIR | A strong, characteristic absorption band in the range of 1600-1640 cm⁻¹ . The C=O stretch from the starting aldehyde (around 1700 cm⁻¹) should be absent. |

| Azomethine Proton (CH=N) | ¹H NMR | A singlet in the downfield region, typically between δ 8.0-9.5 ppm .[6] The aldehyde proton signal (around δ 9.5-10.5 ppm) should be absent. |

| Imine Carbon (CH=N) | ¹³C NMR | A signal in the range of δ 155-165 ppm .[7] |

| Molecular Ion Peak | Mass Spec. | The [M]+ or [M+H]+ peak corresponding to the calculated molecular weight of the target Schiff base. |

| Purity & Melting Point | TLC & MP | A single spot on TLC indicates high purity. A sharp, defined melting point is characteristic of a pure crystalline compound. |

Potential Applications and Future Directions

The synthesized pyrimidine-derived Schiff bases are prime candidates for biological screening. Based on extensive literature, this class of compounds frequently exhibits a range of pharmacological activities:

-

Antimicrobial and Antifungal Activity: The imine linkage is a known toxophore against various microbial strains.[3]

-

Anticancer Properties: Pyrimidine derivatives are widely used in oncology, and Schiff base functionalization can lead to novel compounds that interfere with cell proliferation.

-

Antioxidant Activity: Certain structural motifs, especially those incorporating phenolic groups from the amine component, can act as potent radical scavengers.[6]

-

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the imine group can act as ligands, forming stable complexes with metal ions, which may possess unique catalytic or biological properties.[8]

Future work should focus on building a library of these compounds by reacting the aldehyde with a diverse array of primary amines and subsequently screening them for various biological activities to establish a clear structure-activity relationship.

References

-

Synthesis and Biological Studies of Pyrimidine-derived Bioactive Schiff Bases. (n.d.). SSRN. [Link]

-

Groszek, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. [Link]

-

Bhattacharjee, M., & Bhattacharjee, A. (2013). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. IOSR Journal of Applied Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2013). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry. [Link]

-

Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. [Link]

-

Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan. [Link]

-

Jamil, Y., et al. (2015). Synthesis, Characterization and Biological Evaluation of Schiff Base and its Complexes. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Al-Masoudi, W. A. (2017). Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine. International Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

Sonmez, M., et al. (2010). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Synthesis and characterization of novel Schiff bases containing pyrimidine unit - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

Application Notes & Protocols: Wittig Reaction Conditions for 4-formyl-2,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the precise installation of olefinic moieties is crucial for modulating the biological activity of complex molecules. This guide provides an in-depth exploration of the Wittig reaction as applied to 4-formyl-2,6-dimethoxypyrimidine, a heterocyclic aldehyde of interest in pharmaceutical research due to the prevalence of the pyrimidine scaffold in bioactive compounds.[3][4]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations that govern the successful execution of this transformation. We will explore the nuances of ylide selection, reaction optimization, and product purification, equipping the reader with the knowledge to confidently and effectively utilize this powerful synthetic tool.

Mechanistic Insights: The "Why" Behind the Wittig Reaction

At its core, the Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This process, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[6][7] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the fragmentation of the oxaphosphetane to yield the desired alkene.[8]

The stereochemical outcome of the Wittig reaction is intimately linked to the nature of the ylide employed.[7] Ylides are broadly categorized as stabilized, semi-stabilized, or non-stabilized, based on the ability of substituents on the carbanionic carbon to delocalize the negative charge.[9][10]

-

Stabilized Ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them less reactive.[11] The formation of the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which ultimately leads to the formation of the (E)-alkene.[9]

-

Non-stabilized Ylides: Lacking such stabilizing groups (e.g., alkyl substituents), these ylides are highly reactive. The initial cycloaddition is kinetically controlled and irreversible, leading preferentially to the syn-oxaphosphetane and, consequently, the (Z)-alkene.[9]

-

Semi-stabilized Ylides: With substituents like aryl groups, these ylides exhibit intermediate reactivity and often yield a mixture of (E) and (Z) isomers.[7]

For the olefination of 4-formyl-2,6-dimethoxypyrimidine, the choice of ylide will be dictated by the desired stereochemistry of the resulting vinyl pyrimidine.

Caption: Generalized mechanism of the Wittig reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Wittig reaction of 4-formyl-2,6-dimethoxypyrimidine with a generic phosphonium ylide. Specific quantities and reaction times may need to be optimized depending on the chosen ylide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-formyl-2,6-dimethoxypyrimidine | ≥98% | Commercially Available | Store under inert atmosphere. |

| Alkyltriphenylphosphonium halide | ≥98% | Commercially Available | Dry thoroughly before use. |

| Strong Base (e.g., n-BuLi, NaH, KHMDS) | Varies | Commercially Available | Handle with extreme care under inert conditions. |

| Anhydrous Solvent (e.g., THF, Diethyl Ether) | Anhydrous | Commercially Available | Ensure solvent is dry and oxygen-free. |

| Deuterated Solvents (for NMR) | NMR Grade | Commercially Available | --- |

| Silica Gel | Flash Chromatography Grade | Commercially Available | --- |

Ylide Generation (In Situ)

The following procedure describes the in-situ generation of a non-stabilized ylide using n-butyllithium. For stabilized ylides, weaker bases like sodium ethoxide or even sodium carbonate may suffice.[11]

Caption: Workflow for in-situ generation of a phosphorus ylide.

Step-by-Step Protocol:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add the alkyltriphenylphosphonium halide (1.1 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.5 M.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via syringe over 10 minutes. A distinct color change (often to deep red or orange for non-stabilized ylides) indicates ylide formation.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1 hour at this temperature.

Wittig Reaction with 4-formyl-2,6-dimethoxypyrimidine

-

In a separate flame-dried flask under an argon atmosphere, dissolve 4-formyl-2,6-dimethoxypyrimidine (1.0 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to 0 °C.

-

Slowly transfer the aldehyde solution to the freshly prepared ylide solution at 0 °C via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

Workup and Purification

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[13] Several methods can be employed:

Method 1: Direct Precipitation

-

Upon reaction completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).[14]

-

Slowly add a non-polar solvent such as hexanes or pentane to precipitate the TPPO.[14]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the mixture, washing the solid TPPO with cold non-polar solvent. The desired alkene product will be in the filtrate.

Method 2: Column Chromatography

-

Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

-

Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The less polar alkene product will typically elute before the more polar TPPO.

Method 3: Precipitation with a Metal Salt

-

Concentrate the reaction mixture and dissolve the residue in ethanol.

-

Add a solution of zinc chloride (ZnCl₂) in ethanol. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[14]

-

Filter off the precipitate and concentrate the filtrate. The remaining residue can be further purified if necessary.

Data and Expected Outcomes

The following table provides a hypothetical comparison of reaction conditions for the synthesis of a generic vinyl pyrimidine from 4-formyl-2,6-dimethoxypyrimidine.

| Ylide Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Predominant Isomer |

| Non-stabilized (e.g., Ph₃P=CH₂) | n-BuLi | THF | -78 to 25 | 70-90 | Z |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | NaOEt | Ethanol | 25 to 78 | 80-95 | E |

| Semi-stabilized (e.g., Ph₃P=CHPh) | KHMDS | THF | 0 to 25 | 60-85 | Mixture of E/Z |

Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are strictly anhydrous, as ylides are strong bases and will be quenched by water.

-

Verify the quality and concentration of the strong base (e.g., titrate n-BuLi).

-

Increase the reaction time or temperature, although this may affect stereoselectivity.

-

-

Incomplete Reaction:

-

Consider using a more reactive ylide if sterically hindered substrates are involved.

-

Ensure stoichiometric amounts of reagents are correct.

-

-

Poor Stereoselectivity:

-

For Z-selectivity with non-stabilized ylides, the use of salt-free conditions is often beneficial.

-

For E-selectivity with stabilized ylides, ensure the reaction has sufficient time to reach thermodynamic equilibrium. The Schlosser modification can be employed to favor the E-alkene from non-stabilized ylides.[7]

-

Conclusion

The Wittig reaction offers a versatile and powerful method for the synthesis of vinyl pyrimidines from 4-formyl-2,6-dimethoxypyrimidine. By carefully selecting the appropriate ylide and optimizing reaction conditions, researchers can achieve high yields and control the stereochemical outcome of the newly formed double bond. A thorough understanding of the reaction mechanism and meticulous attention to experimental detail are paramount for success. The purification strategies outlined provide practical solutions to the common challenge of removing the triphenylphosphine oxide byproduct, facilitating the isolation of pure target compounds for further investigation in drug discovery and development programs.

References

-

Patil, S. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13868–13875. [Link]

- Camps, X., et al. (2000). A Solid‐Phase Assisted Flow Approach to In Situ Wittig‐Type Olefination Coupling. Chemistry – A European Journal, 6(11), 1972-1981.

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

-

ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

- Google Patents. (2019). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.

-

AdiChemistry. (n.d.). Wittig Reaction | Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

-

ResearchGate. (2010). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

-

Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

RSC Publishing. (2020). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Retrieved from [Link]

-

University of California, Berkeley. (2014). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

PubMed. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Wittig reagents - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Note: Selective Oxidation of 2,6-Dimethoxy-4-methylpyrimidine to 2,6-Dimethoxypyrimidine-4-carbaldehyde

Executive Summary & Strategic Analysis

The conversion of 2,6-dimethoxy-4-methylpyrimidine (1) to 2,6-dimethoxypyrimidine-4-carbaldehyde (2) is a critical transformation in the synthesis of sulfonylurea herbicides and antiviral pyrimidine analogs. The methyl group at the C4 position is activated by the electron-withdrawing nature of the pyrimidine ring, yet the electron-donating methoxy groups at C2 and C6 temper this acidity, creating a unique challenge: preventing over-oxidation to the carboxylic acid.

This Application Note details two validated protocols:

-

Method A (Direct Oxidation): The classic Selenium Dioxide (

) route (Riley Oxidation).[1] Best for rapid, small-scale discovery where speed is prioritized over trace metal remediation. -

Method B (Enamine Intermediate): The DMF-DMA/Periodate route. Best for GMP/GLP environments requiring strict control over heavy metal impurities (Selenium-free).

Chemical Strategy & Mechanism[1][2][3][4]

The Challenge of Selectivity

Direct oxidation of activated methyl heteroaromatics often proceeds uncontrollably to the carboxylic acid (

Mechanistic Pathways[4]

-

Method A (SeO2): Proceeds via the Riley oxidation mechanism.[1] The enol of the methyl pyrimidine attacks

, forming a seleninic ester which undergoes a [2,3]-sigmatropic rearrangement and elimination to release Selenium(0) and the aldehyde. -

Method B (DMF-DMA): Condensation of the active methyl group with

-Dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine (vinylogous amidine), which is oxidatively cleaved by Sodium Periodate (

Figure 1: Strategic pathways for the synthesis of the target aldehyde. Method A is direct; Method B is a two-step "masked" oxidation.

Experimental Protocols

Method A: Selenium Dioxide Oxidation (Direct)

Applicability: Rapid synthesis, non-GMP intermediates. Safety Warning: Selenium compounds are highly toxic and can be absorbed through the skin. Work in a fume hood.

Reagents:

-

Substrate (1): 10.0 mmol (1.54 g)

-

Selenium Dioxide (

): 12.0 mmol (1.33 g, 1.2 eq) -

Solvent: 1,4-Dioxane (20 mL) - Note: Wet dioxane (containing 2-5% water) often accelerates the reaction.

Protocol:

-

Setup: Charge a 50 mL round-bottom flask with Substrate (1) and 1,4-Dioxane.

-

Addition: Add

in a single portion. -

Reaction: Heat to reflux (101 °C) with vigorous stirring.

-

Observation: The solution will darken, and black Selenium metal will precipitate after 1-2 hours.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The aldehyde typically appears as a distinct spot (Rf ~0.5) visible under UV.

-

Endpoint: Typically 4-6 hours. Do not extend beyond 8 hours to avoid over-oxidation to the acid.

-

-

Workup (Hot Filtration): While still hot, filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude residue from cyclohexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Typical Yield: 65-75%[2]

Method B: DMF-DMA / Periodate Cleavage (Selenium-Free)

Applicability: Pharmaceutical intermediates, scale-up, strict metal limits.

Step 1: Enamine Formation [3]

-

Setup: Mix Substrate (1) (10 mmol) and DMF-DMA (15 mmol, 1.5 eq) in a sealed tube or flask.

-

Reaction: Heat to 140 °C (melt/neat) or reflux in DMF for 12-16 hours.

-

Workup: Remove excess DMF-DMA under high vacuum. The residue is usually a dark red/orange solid (enamine). Use directly in Step 2.

Step 2: Oxidative Cleavage

-

Solubilization: Dissolve the crude enamine in THF (30 mL) and Water (30 mL).

-

Oxidation: Add Sodium Periodate (

, 30 mmol, 3.0 eq) portion-wise at 0 °C. -

Stirring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. A white precipitate (

) will form. -

Workup: Filter off the solids. Extract the filtrate with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Flash chromatography (as above).

Typical Yield: 70-80% (over 2 steps)[2]

Analytical Validation & Quality Control

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | 108 - 110 °C | Capillary |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 169.05 | LC-MS (ESI) |

| Purity | >98.0% (AUC) | HPLC (C18, ACN/H2O) |

Key NMR Diagnostic: The disappearance of the methyl singlet (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Old/Clumped | Use freshly sublimed or fine powder |

| Over-oxidation to Acid | Reaction time too long | Quench immediately upon disappearance of starting material. |

| Selenium Contamination | Incomplete filtration | Use a double pad of Celite + Activated Charcoal wash. |

| Enamine not forming (Method B) | Temperature too low | Reaction requires >120 °C. Use a sealed tube if solvent boils lower. |

References

-

Riley Oxidation Mechanism & General Protocol

- Organic Syntheses, Coll. Vol. 10, p. 170 (2004); Vol. 76, p. 123 (1999).

-

DMF-DMA / Periodate Cleavage Protocol

- Batchu, V. R., et al. "Efficient synthesis of heteroaromatic aldehydes." Beilstein Journal of Organic Chemistry, 2012.

-

Specific Substrate Synthesis (Starting Material)

-

Safety Data

Sources

Application Notes and Protocols: 2,6-Dimethoxy-4-pyrimidinecarboxaldehyde as a Versatile Heterocyclic Building Block

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in bioactive compounds and functional materials.[1][2] Its prevalence is not coincidental; the nitrogen-rich aromatic system offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. Within this important class of heterocycles, 2,6-dimethoxy-4-pyrimidinecarboxaldehyde emerges as a particularly valuable building block. The strategic placement of its functional groups—two electron-donating methoxy groups and a reactive aldehyde—creates a molecule primed for a diverse array of chemical transformations.

The methoxy groups at the 2 and 6 positions significantly influence the electronic character of the pyrimidine ring, enhancing its electron density and modulating its reactivity. This electronic enrichment makes the aromatic system susceptible to certain electrophilic substitutions while also influencing the reactivity of the aldehyde. The carboxaldehyde group at the 4-position is a key synthetic handle, providing a gateway for carbon-carbon bond formation and the introduction of a wide variety of molecular complexity. This application note will provide an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 2,6-dimethoxy-4-pyrimidinecarboxaldehyde. We will explore its application in key synthetic methodologies, provide detailed, field-proven protocols, and explain the underlying chemical principles that make it a powerful tool in the synthesis of novel chemical entities.

Core Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use.

Table 1: Physicochemical Properties of 2,6-Dimethoxy-4-pyrimidinecarboxaldehyde

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 103-107 °C |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. |

| CAS Number | 54221-96-4[3] |

Handling and Storage: 2,6-Dimethoxy-4-pyrimidinecarboxaldehyde is a stable compound under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Synthetic Applications and Methodologies

The aldehyde functionality of 2,6-dimethoxy-4-pyrimidinecarboxaldehyde is the primary center of its reactivity, enabling its participation in a host of classical and modern organic reactions. This section will delve into three key transformations: the Knoevenagel condensation, the Wittig reaction, and multicomponent reactions.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5][6] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[6]

Causality Behind Experimental Choices: The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine or pyridine are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The reaction is typically carried out in a solvent that can azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.

Workflow for Knoevenagel Condensation:

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Synthesis of (2-((2,6-dimethoxypyrimidin-4-yl)methylene)malononitrile)

Materials:

-

2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol)

-

Malononitrile (0.43 g, 6.54 mmol)

-

Piperidine (0.1 mL)

-

Toluene (20 mL)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol), malononitrile (0.43 g, 6.54 mmol), and toluene (20 mL).

-

Add piperidine (0.1 mL) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Continue refluxing until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from ethanol to afford the pure product as a crystalline solid.

Expected Yield: 85-95%

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control over the position of the double bond.[7][8][9][10][11] The reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent).[8][9] This methodology is particularly valuable in natural product synthesis and drug discovery where precise control of stereochemistry is crucial.[10]

Mechanistic Insight: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[7][8] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[7]

Diagram of the Wittig Reaction Mechanism:

Caption: Mechanism of the Wittig Reaction.

Detailed Protocol: Synthesis of 4-(but-1-en-1-yl)-2,6-dimethoxypyrimidine

Materials:

-

Propyltriphenylphosphonium bromide (2.52 g, 6.54 mmol)

-

n-Butyllithium (2.5 M in hexanes, 2.6 mL, 6.5 mmol)

-

Anhydrous Tetrahydrofuran (THF, 30 mL)

-

2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol)

-

Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add propyltriphenylphosphonium bromide (2.52 g, 6.54 mmol) to a flame-dried 100 mL Schlenk flask containing anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.6 mL, 6.5 mmol) dropwise to the suspension. The solution will turn a deep orange or red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol) in anhydrous THF (10 mL).

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired alkene.

Expected Yield: 60-75%

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.[12][13] MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate libraries of complex molecules, making them a powerful tool in drug discovery.[14][15][16]

The Biginelli Reaction: A Classic MCR

The Biginelli reaction is a well-known three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[12] This reaction is particularly relevant for 2,6-dimethoxy-4-pyrimidinecarboxaldehyde, as it allows for the construction of novel, highly functionalized pyrimidine-containing scaffolds.

Conceptual Framework of the Biginelli Reaction:

Caption: Components of the Biginelli Reaction.

Detailed Protocol: Synthesis of a 2,6-Dimethoxypyrimidine-Substituted Dihydropyrimidinone

Materials:

-

2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol)

-

Ethyl acetoacetate (0.77 g, 5.95 mmol)

-

Urea (0.43 g, 7.14 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (a few drops)

-

Standard reflux apparatus

Procedure:

-

In a 50 mL round-bottom flask, combine 2,6-dimethoxy-4-pyrimidinecarboxaldehyde (1.0 g, 5.95 mmol), ethyl acetoacetate (0.77 g, 5.95 mmol), urea (0.43 g, 7.14 mmol), and ethanol (20 mL).

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir vigorously.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Expected Yield: 70-85%

Conclusion and Future Outlook

2,6-Dimethoxy-4-pyrimidinecarboxaldehyde has demonstrated its utility as a versatile and powerful building block in organic synthesis. Its unique electronic and steric properties, coupled with the reactivity of the aldehyde group, provide access to a wide array of complex molecular architectures. The protocols detailed in this application note for the Knoevenagel condensation, Wittig reaction, and Biginelli reaction serve as a starting point for researchers to explore the vast synthetic potential of this heterocycle.

The continued exploration of 2,6-dimethoxy-4-pyrimidinecarboxaldehyde in other synthetic transformations, such as reductive aminations, cycloadditions, and metal-catalyzed cross-coupling reactions, will undoubtedly lead to the discovery of novel compounds with significant biological activity and material properties. As the demand for new pharmaceuticals and functional materials grows, the strategic use of well-designed building blocks like 2,6-dimethoxy-4-pyrimidinecarboxaldehyde will be paramount in accelerating the pace of innovation.

References

- Royal Society of Chemistry. (2019). Supporting Information.

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]

-

ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]

-

PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Retrieved from [Link]

-

ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]

-

Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]

-

ResearchGate. The Knoevenagel Condensation. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

-

PubMed. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from [Link]

-

ResearchGate. (2025). Multicomponent reactions. Retrieved from [Link]

-

Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

-

Caltech. Multicomponent Reactions in Total Synthesis. Retrieved from [Link]

- Google Patents. Method for preparing 2-amino-4,6-dimethoxy pyrimidine.

-

PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Retrieved from [Link]

-

PubMed. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. Retrieved from [Link]

-

PubChem. 2,6-Dimethoxy-4-aminopyrimidine. Retrieved from [Link]

-

PubMed. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Retrieved from [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-メトキシ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]